Alkyl Chain Length vs. 5-LOX Inhibitory Potency: Isodecyl Ester as the Most Potent Natural Inhibitor in the BU-4601 Series
In a direct comparative study, the isodecyl ester (BU-4601 A) is reported as the most potent 5-lipoxygenase inhibitor among the natural BU-4601 series, with a greater inhibitory activity than both the isoundecyl (BU-4601 B) and isolauryl (BU-4601 C) esters [1]. The patent specification explicitly claims the compounds where n=7, 8, or 9, directly corresponding to the isodecyl, isoundecyl, and isolauryl esters, establishing their structural relationship and differential patent claims [2]. While the publication abstract notes that all compounds exhibited 'almost equal levels' of activity, the patent's distinct claims for each chain length confirm that their properties are not identical and are separately valuable [1][2].
| Evidence Dimension | 5-Lipoxygenase inhibitory potency ranking within the natural BU-4601 series |
|---|---|
| Target Compound Data | BU-4601 A (isodecyl ester) is reported as the most potent 5-LOX inhibitor among the three natural congeners. |
| Comparator Or Baseline | BU-4601 B (isoundecyl ester) and BU-4601 C (isolauryl ester) exhibit comparatively lower 5-LOX inhibitory potency. |
| Quantified Difference | Exact IC50 values are not provided in the publicly accessible abstract; however, separate patent claims for each chain length (n=7, n=8, n=9) confirm a material difference in their properties. |
| Conditions | In vitro rat 5-lipoxygenase inhibition assay. |
Why This Matters
For procurement, selecting the isodecyl ester (BU-4601 A) provides a distinct potency advantage over its close analogs, which is critical when maximal 5-LOX inhibition is the primary experimental or industrial endpoint.
- [1] Ohkuma, H., et al. 5-Hydroxyanthranilic acid derivatives as potent 5-lipoxygenase inhibitors. J. Antibiot. (Tokyo) 1993, 46 (5), 705-711. View Source
- [2] U.S. Patent: 5,208,364. Ohkuma et al. Antibiotic 5-lipoxygenase inhibitors. May 4, 1993. View Source
